molecular formula C13H18BrFN2 B1409296 1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine CAS No. 1704120-81-9

1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine

Cat. No.: B1409296
CAS No.: 1704120-81-9
M. Wt: 301.2 g/mol
InChI Key: RAGLBYMOTKXOOA-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 4-bromo-3-fluorobenzyl group attached to a piperazine ring, which is further substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzyl bromide and 4-ethylpiperazine.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. A base, such as potassium carbonate, is often used to facilitate the reaction.

    Procedure: The 4-bromo-3-fluorobenzyl bromide is added to a solution of 4-ethylpiperazine in dimethylformamide. The mixture is heated under reflux for several hours, allowing the nucleophilic substitution reaction to occur, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in studying receptor-ligand interactions and enzyme kinetics.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and ion channels.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-3-fluorobenzyl)piperazine: Lacks the ethyl group, which may affect its binding affinity and pharmacokinetic properties.

    1-(4-Bromo-3-fluorobenzyl)-4-methylpiperazine: Contains a methyl group instead of an ethyl group, potentially altering its biological activity.

    1-(4-Bromo-3-fluorobenzyl)-4-phenylpiperazine: The presence of a phenyl group can significantly change its chemical and biological properties.

Uniqueness

1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine is unique due to the combination of the 4-bromo-3-fluorobenzyl group and the ethyl-substituted piperazine ring. This specific structure can impart distinct physicochemical properties and biological activities, making it valuable for various applications.

Biological Activity

1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is a common motif in various pharmacologically active compounds. The presence of halogen substituents, such as bromine and fluorine, may enhance its biological properties by influencing interactions with biological targets.

  • Chemical Formula : C12H16BrF2N2
  • Molecular Weight : 303.17 g/mol
  • CAS Number : 1704120-81-9

The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate biological pathways through:

  • Enzyme Inhibition : It has been noted for its inhibitory effects on specific enzymes, which can alter metabolic pathways.
  • Receptor Binding : The compound may act as a ligand for certain receptors, influencing signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have demonstrated that piperazine derivatives can inhibit cancer cell proliferation. For instance, similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

2. Neuropharmacological Effects

Compounds containing piperazine moieties have been studied for their potential in treating neurological disorders. They often exhibit activity against acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's.

3. Antimicrobial Properties

Piperazine derivatives are also investigated for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial properties, potentially useful in treating infections.

Data Tables

Biological ActivityObserved EffectReference
AnticancerInhibits proliferation in cancer cells
NeuropharmacologicalInhibits acetylcholinesterase
AntimicrobialExhibits antibacterial properties

Case Study 1: Anticancer Effects

A study evaluated the effects of various piperazine derivatives on human cancer cell lines, including breast and lung cancer. The results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuropharmacological Screening

In a screening for acetylcholinesterase inhibitors, several piperazine derivatives were tested. The results showed that compounds with structural similarities to this compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in Alzheimer's disease.

Properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)13(15)9-11/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGLBYMOTKXOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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